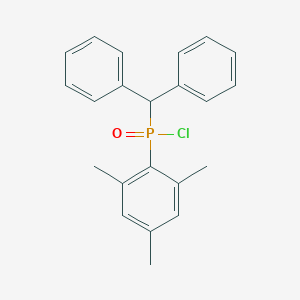
(Diphenylmethyl)(2,4,6-trimethylphenyl)phosphinic chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Diphenylmethyl)(2,4,6-trimethylphenyl)phosphinic chloride is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphinic chloride group attached to a diphenylmethyl and a 2,4,6-trimethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Diphenylmethyl)(2,4,6-trimethylphenyl)phosphinic chloride typically involves the reaction of diphenylmethylphosphine with 2,4,6-trimethylphenyl chloride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the phosphinic chloride group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(Diphenylmethyl)(2,4,6-trimethylphenyl)phosphinic chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by other nucleophiles, such as amines or alcohols, to form corresponding phosphinic amides or esters.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides, which are valuable intermediates in organic synthesis.
Reduction Reactions: Reduction of the phosphinic chloride group can yield phosphine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents, such as acetonitrile or tetrahydrofuran, at room temperature or slightly elevated temperatures.
Oxidation Reactions: Oxidizing agents, such as hydrogen peroxide or m-chloroperbenzoic acid, are used under mild conditions to achieve the desired oxidation.
Reduction Reactions: Reducing agents, such as lithium aluminum hydride or sodium borohydride, are employed under anhydrous conditions to prevent side reactions.
Major Products Formed
Substitution Reactions: Phosphinic amides, esters, and thiolates.
Oxidation Reactions: Phosphine oxides.
Reduction Reactions: Phosphine derivatives.
Applications De Recherche Scientifique
(Diphenylmethyl)(2,4,6-trimethylphenyl)phosphinic chloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphine-containing compounds.
Biology: The compound can be employed in the study of enzyme inhibition and as a probe for investigating biological pathways involving phosphorus-containing molecules.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its ability to modify the properties of the final product.
Mécanisme D'action
The mechanism of action of (Diphenylmethyl)(2,4,6-trimethylphenyl)phosphinic chloride involves its interaction with nucleophiles, leading to the formation of various phosphinic derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in biological systems, the compound may inhibit enzymes by forming covalent bonds with active site residues, thereby blocking their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: A related compound used as a photoinitiator in polymerization reactions.
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide: Another photoinitiator with similar applications in the polymer industry.
Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate: Used as an extractant in liquid-liquid extraction processes.
Uniqueness
(Diphenylmethyl)(2,4,6-trimethylphenyl)phosphinic chloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its ability to form stable phosphinic derivatives makes it valuable in both research and industrial applications.
Propriétés
Numéro CAS |
90929-02-5 |
|---|---|
Formule moléculaire |
C22H22ClOP |
Poids moléculaire |
368.8 g/mol |
Nom IUPAC |
2-[benzhydryl(chloro)phosphoryl]-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C22H22ClOP/c1-16-14-17(2)21(18(3)15-16)25(23,24)22(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-15,22H,1-3H3 |
Clé InChI |
RZXJQZMHSGHCJH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)P(=O)(C(C2=CC=CC=C2)C3=CC=CC=C3)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


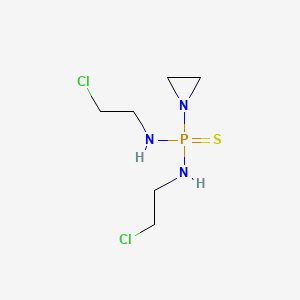
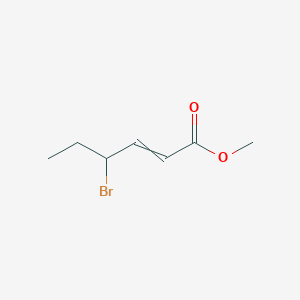
![3,3-Diethoxy-6-oxa-3-silabicyclo[3.1.0]hexane](/img/structure/B14366450.png)
![3-[(Oxan-2-yl)oxy]oxolan-2-ol](/img/structure/B14366456.png)
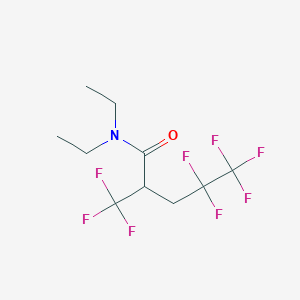
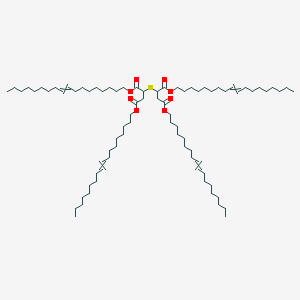
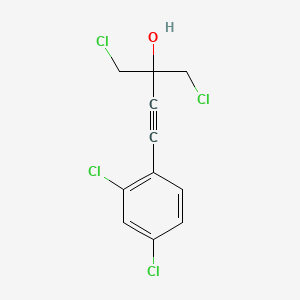
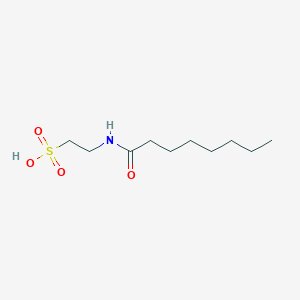
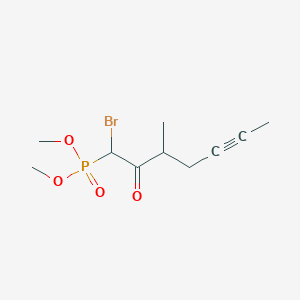
![6-(Pent-2-EN-1-YL)-1,4-dioxaspiro[4.4]non-7-ene](/img/structure/B14366495.png)

![1,2-Dimethoxy-4-[2-(2-methoxyphenoxy)ethyl]benzene](/img/structure/B14366520.png)
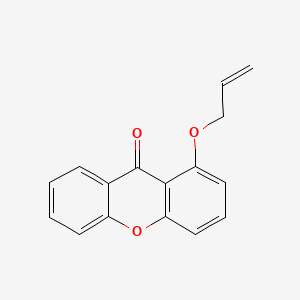
![3-[Hydroxy(phenyl)methylidene]-1-methylpyrrolo[2,1-a]isoquinolin-2(3H)-one](/img/structure/B14366536.png)
